molecular formula C12H13NO2 B8753192 2-(4-Methoxy-phenyl)-4,5-dimethyl-oxazole

2-(4-Methoxy-phenyl)-4,5-dimethyl-oxazole

Cat. No. B8753192
M. Wt: 203.24 g/mol
InChI Key: NWJSEQCGYFQYBN-UHFFFAOYSA-N
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Patent
US08088791B2

Procedure details

A mixture of 3-Chloro-2-butanone (2.1 g, 10.0 mmol) and 4-methoxybenzamide (0.30 g, 1.0 mmol) was heated at 115° C. for 15 h under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure and the residue was purified over silica gel (230-400 M, 20% EtOAc-Hexane) to get the desired product (0.17 g, 42%) as a white solid. The corresponding chloro derivative was also prepared by the same general method.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:6])[C:3](=O)[CH3:4].[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([NH2:15])=[O:14])=[CH:11][CH:10]=1>>[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]2[O:14][C:2]([CH3:6])=[C:3]([CH3:4])[N:15]=2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC(C(C)=O)C
Name
Quantity
0.3 g
Type
reactant
Smiles
COC1=CC=C(C(=O)N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified over silica gel (230-400 M, 20% EtOAc-Hexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1OC(=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.